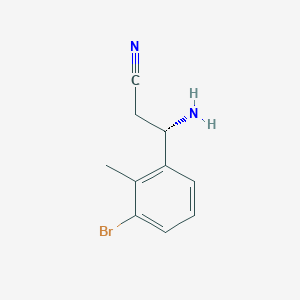![molecular formula C8H7BrFNO B13042530 (3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13042530.png)
(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine and fluorine atom attached to a dihydrobenzo[B]furan ring. The presence of these halogens imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and fluorination of a dihydrobenzo[B]furan derivative, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems can also enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the compound’s electronic properties, making it suitable for different applications.
Substitution: Halogen atoms in the compound can be substituted with other groups, altering its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.
Industry: Its chemical properties make it valuable in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, the compound may bind to enzymes, altering their activity and influencing metabolic processes. Understanding these mechanisms is crucial for developing new therapeutic agents and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: This compound shares some structural similarities but differs in its chemical properties and applications.
Sulfur Compounds: These compounds also exhibit unique reactivity due to the presence of sulfur atoms.
Bromomethyl Methyl Ether: Another halogenated compound with distinct chemical behavior.
Uniqueness
(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine stands out due to its specific combination of bromine and fluorine atoms on the dihydrobenzo[B]furan ring
Properties
Molecular Formula |
C8H7BrFNO |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
(3R)-7-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrFNO/c9-4-1-2-5(10)7-6(11)3-12-8(4)7/h1-2,6H,3,11H2/t6-/m0/s1 |
InChI Key |
HXRPPVFDKCYMEK-LURJTMIESA-N |
Isomeric SMILES |
C1[C@@H](C2=C(C=CC(=C2O1)Br)F)N |
Canonical SMILES |
C1C(C2=C(C=CC(=C2O1)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


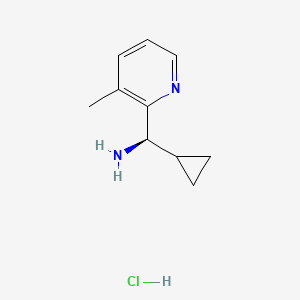
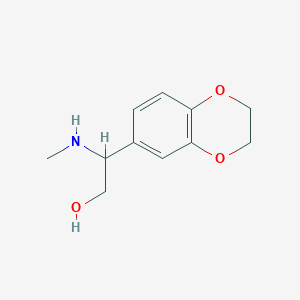





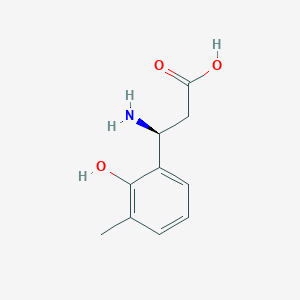
![(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13042499.png)
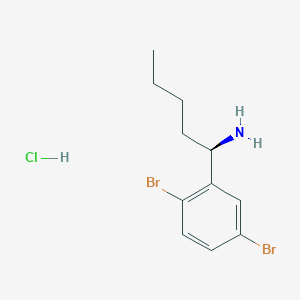
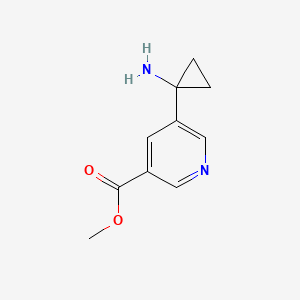
![3H-Imidazo[4,5-b]pyridine-7-thiol](/img/structure/B13042521.png)
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzenesulfonate](/img/structure/B13042526.png)
